Home > Products > Screening Compounds P31940 > (-)-(S)-5-Bromo-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-hydroxy-3-methoxybenzamide
(-)-(S)-5-Bromo-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-hydroxy-3-methoxybenzamide - 128600-22-6

(-)-(S)-5-Bromo-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-hydroxy-3-methoxybenzamide

Catalog Number: EVT-1209722
CAS Number: 128600-22-6
Molecular Formula: C15H21BrN2O3
Molecular Weight: 357.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(S)-5-Bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide (FLB 457)

  • Compound Description: This compound, also known as FLB 457, is a potent dopamine D-2 receptor antagonist. It demonstrates high affinity for the D-2 receptor both in vitro and in vivo, with activity confined to the S-enantiomer. [, , , ] This compound is also suitable for investigations of dopamine D-2 mediated responses and, in radiolabeled form, for receptor binding studies. []
  • Relevance: This compound is closely related to (-)-(S)-5-Bromo-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-hydroxy-3-methoxybenzamide, differing only in the absence of the 2-hydroxy group on the benzamide ring. This structural difference classifies it as a benzamide rather than a salicylamide. [, , , ]

(R)-5-Bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide

  • Compound Description: This compound is the R-enantiomer of FLB 457. It displays significantly lower affinity for dopamine D-2 receptors compared to its S-enantiomer (FLB 457). []
  • Relevance: This compound shares the same core structure as (-)-(S)-5-Bromo-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-hydroxy-3-methoxybenzamide, differing only in the stereochemistry at the pyrrolidine ring's chiral center and lacking the 2-hydroxy substituent on the benzamide. [, ]

2-Hydroxy-3-methoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide

  • Compound Description: This compound is an analogue of (-)-(S)-5-Bromo-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-hydroxy-3-methoxybenzamide, lacking the bromine substituent at the 5-position of the benzamide ring. []
  • Relevance: This compound highlights the impact of the 5-bromo substituent on the pharmacological activity of (-)-(S)-5-Bromo-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-hydroxy-3-methoxybenzamide. []

5-Bromo-2-methoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide

  • Compound Description: This compound represents a structural modification of (-)-(S)-5-Bromo-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-hydroxy-3-methoxybenzamide, lacking the 3-methoxy group on the benzamide ring. []
  • Relevance: Comparing this compound to (-)-(S)-5-Bromo-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-hydroxy-3-methoxybenzamide helps elucidate the role of the 3-methoxy substituent in receptor binding and pharmacological activity. []

5-Bromo-2,4-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide

  • Compound Description: This analogue of (-)-(S)-5-Bromo-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-hydroxy-3-methoxybenzamide features a change in the position of the methoxy group, placing it at the 4-position of the benzamide ring instead of the 3-position. It also lacks the 2-hydroxy group. []
  • Relevance: This modification helps understand the influence of the methoxy group's position on the benzamide ring and the impact on the interaction with dopamine D-2 receptors. []

(S)-3-Iodo-N-(1-ethyl-2-pyrrolidinyl)methyl-2-hydroxy-6-methoxybenzamide (IBZM)

  • Compound Description: IBZM, specifically the (S)-(-) enantiomer, exhibits a high affinity for CNS D-2 dopamine receptors. [, , ] This compound is a benzamide derivative with potential as a nuclear medicine imaging agent for investigating CNS D-2 dopamine receptors in humans. [, , ] Radiolabeled versions, [123I]IBZM and [125I]IBZM, have been synthesized and studied. [, , ]
  • Relevance: IBZM shares a similar structure to (-)-(S)-5-Bromo-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-hydroxy-3-methoxybenzamide, with the key difference being the replacement of the bromine atom with an iodine atom at the 5-position of the benzamide ring, and the transposition of the 3-methoxy and 6-methoxy groups. Both compounds belong to the substituted benzamide class known for their antidopaminergic properties. [, , ]

(S)-N-[(1-ethyl-2-pyrrolidinyl)methyl]-5-[125I]iodo-2-methoxybenzamide hydrochloride

  • Compound Description: This compound, a selective radioligand for dopamine D-2 receptors, has higher affinity for D-2 receptors than sulpiride. [] It demonstrates good brain penetration and preferential localization in the striatum. []
  • Relevance: This compound is structurally analogous to (-)-(S)-5-Bromo-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-hydroxy-3-methoxybenzamide. The primary differences are the replacement of the 5-bromo substituent with a 5-[125I]iodo substituent and the absence of the 3-hydroxy group on the benzamide ring. []

(S)-N-[(1-ethyl-2-pyrrolidinyl)methyl]-5-(2-[F-18]fluoroethyl)-2-methoxybenzamide

  • Compound Description: This compound is a potential fluorine-18 labeled PET radiotracer for dopamine D2 receptors. []
  • Relevance: This compound is structurally related to (-)-(S)-5-Bromo-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-hydroxy-3-methoxybenzamide, with the key differences being the substitution of the 5-bromo group with a 5-(2-[F-18]fluoroethyl) group and the absence of the 3-hydroxy group on the benzamide ring. []

S-(-)-3,5-Dichloro-N-[(1-ethyl-2-pyrrolidinyl)methyl]-6-methoxysalicylamide (Raclopride, FLA 870)

  • Compound Description: Raclopride, also known as FLA 870, is a potent and selective dopamine D-2 receptor antagonist. [] It exhibits a significant separation between the dose that blocks apomorphine-induced hyperactivity and the dose that blocks apomorphine-induced stereotypy, suggesting a low propensity to induce extrapyramidal side effects. []
  • Relevance: Raclopride and (-)-(S)-5-Bromo-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-hydroxy-3-methoxybenzamide share a similar structure, both belonging to the substituted salicylamide class. They have the same (S) configuration at the pyrrolidine moiety. The primary difference lies in the substitution pattern on the salicylamide ring, with raclopride having 3,5-dichloro substituents while the other compound has a 5-bromo and a 3-methoxy substituent. []

4-Amino-N-1-[(1-ethyl-2-pyrrolidinyl)methyl]-5-(ethylsulfonyl)-2-methoxybenzamide (Amisulpride)

  • Compound Description: Amisulpride is a neuroleptic drug with a benzamide structure. Its conformation is characterized by a folded structure with the aromatic and pyrrolidine rings nearly perpendicular to each other. [, ]
  • Relevance: Amisulpride and (-)-(S)-5-Bromo-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-hydroxy-3-methoxybenzamide belong to the same substituted benzamide class, sharing the (S)-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide core. The differences lie in the substitutions on the benzamide ring, with amisulpride featuring a 4-amino, 5-(ethylsulfonyl), and 2-methoxy pattern, contrasting with the 5-bromo, 2-hydroxy, and 3-methoxy pattern in the other compound. [, ]

(S)-3-Iodo-5,6-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]salicylamide (NCQ 298)

  • Compound Description: NCQ 298, particularly its (S)-enantiomer, displays high affinity and selectivity for central dopamine D-2 receptors. [] Radiolabeled versions, [123I]NCQ 298 and [125I]NCQ 298, have been synthesized for potential use in imaging studies. []
  • Relevance: NCQ 298 is structurally analogous to (-)-(S)-5-Bromo-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-hydroxy-3-methoxybenzamide, with both compounds belonging to the substituted salicylamide class known for their antidopaminergic properties. Both compounds share the same (S) configuration at the pyrrolidine moiety. Key differences lie in the halogen substituent at the 5-position (iodine in NCQ 298, bromine in the other) and an additional methoxy group at the 6-position in NCQ 298. []

(R)-N-[[1-(4-Fluorobenzyl)-2-pyrrolidinyl]methyl]-5-bromo-2,3-dimethoxybenzamide (NCQ 115)

  • Compound Description: NCQ 115 is a novel dopamine D2 receptor antagonist. [] It adopts a folded conformation in its crystal structure. []

Substituted (R)-N-[(1-Benzyl-2-pyrrolidinyl)methyl]benzamides and -salicylamides

  • Compound Description: This class of compounds was investigated for its dopamine D-2 receptor antagonist activity. The research highlighted that the affinity for the D2 receptor was specific to the R-enantiomer in this series, contrary to the corresponding N-ethyl or N-allyl derivatives. []
  • Relevance: This class of compounds is structurally related to (-)-(S)-5-Bromo-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-hydroxy-3-methoxybenzamide, particularly because they share the N-[(2-pyrrolidinyl)methyl]benzamide core. The significant difference lies in the substitution at the pyrrolidine nitrogen. The (R)-N-[(1-benzyl-2-pyrrolidinyl)methyl] series incorporates a benzyl group instead of an ethyl group, and exhibits a preference for the R-enantiomer for D-2 receptor affinity. []

N-[(1-Alkyl-2-pyrrolidinyl)methyl]-5-sulfamoylbenzamides and -2,3-dihydrobenzofuran-7-carboxamides

  • Compound Description: This series of compounds was designed to study the influence of the 1-alkyl substituent on the pyrrolidine ring and its impact on dopamine D2 receptor binding and antidopaminergic activity. The research found a shift in stereospecificity from S to R configuration as the 1-alkyl chain lengthened. []
  • Relevance: This series shares the core N-[(2-pyrrolidinyl)methyl]benzamide structure with (-)-(S)-5-Bromo-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-hydroxy-3-methoxybenzamide. The variation in the 1-alkyl substituent on the pyrrolidine ring and the exploration of both benzamide and 2,3-dihydrobenzofuran-7-carboxamide frameworks in this series provide valuable insights into the structure-activity relationship of these compounds as dopamine D2 receptor antagonists. []

4-Amino-5-chloro-N-(1,4-dialkylhexahydro-1,4-diazepin-6-yl)-2-methoxybenzamide Derivatives

  • Compound Description: This series of compounds was explored in the search for dual antagonists of both dopamine D2 and serotonin 5-HT3 receptors. The research focused on modifications of the 1,4-dialkylhexahydro-1,4-diazepine ring system and the substituents on the benzamide moiety to enhance the dual antagonistic activity. []

(−)-(S)-N-[(1-Ethylpyrrolidin-2-yl)methyl]-2,3-dimethoxybenzamides with 5-Substituents

  • Compound Description: This series of compounds was synthesized and assessed for their potency as dopamine D-2 receptor antagonists. The research aimed to determine the effects of different substituents at the 5-position of the benzamide ring on receptor binding affinity and antidopaminergic activity. []
  • Relevance: This series shares the core (S)-N-[(1-ethylpyrrolidin-2-yl)methyl]-2,3-dimethoxybenzamide structure with (-)-(S)-5-Bromo-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-hydroxy-3-methoxybenzamide, differing only in the absence of the 2-hydroxy group on the benzamide ring. The systematic variation of substituents at the 5-position in this series provides valuable insights into the structure-activity relationship for this class of D-2 receptor antagonists. []

Properties

CAS Number

128600-22-6

Product Name

(-)-(S)-5-Bromo-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-hydroxy-3-methoxybenzamide

IUPAC Name

5-bromo-N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-2-hydroxy-3-methoxybenzamide

Molecular Formula

C15H21BrN2O3

Molecular Weight

357.24 g/mol

InChI

InChI=1S/C15H21BrN2O3/c1-3-18-6-4-5-11(18)9-17-15(20)12-7-10(16)8-13(21-2)14(12)19/h7-8,11,19H,3-6,9H2,1-2H3,(H,17,20)/t11-/m0/s1

InChI Key

UDVCHWOEHQSXMW-NSHDSACASA-N

SMILES

CCN1CCCC1CNC(=O)C2=C(C(=CC(=C2)Br)OC)O

Canonical SMILES

CCN1CCCC1CNC(=O)C2=C(C(=CC(=C2)Br)OC)O

Isomeric SMILES

CCN1CCC[C@H]1CNC(=O)C2=C(C(=CC(=C2)Br)OC)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.